Chlorthion

Toxicology Pesticide Safety LD50 Determination

Researchers requiring a well-characterized organophosphorus reference standard with a quantifiably wider mammalian safety margin than methyl parathion face limited sourcing options for authentic Chlorthion. This analytical standard (≥98% HPLC) bridges the toxicity gap between methyl parathion (LD₅₀ 33.1 mg/kg) and fenitrothion (LD₅₀ 988 mg/kg) with a defined murine LD₅₀ of 794 mg/kg, enabling QSAR modeling of positional substitution effects on AChE inhibition. • Discriminatory calibrant for multi-residue OP screening with distinct immunoassay cross-reactivity (IC₅₀ 125.2 ng/mL). • Characterized metabolic profile favoring oxidative activation-ideal for microsomal activation and metabolic fate studies. • Ships with full Certificate of Analysis under cold chain (2-8°C).

Molecular Formula C8H9ClNO5PS
Molecular Weight 297.65 g/mol
CAS No. 500-28-7
Cat. No. B1581421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorthion
CAS500-28-7
Molecular FormulaC8H9ClNO5PS
Molecular Weight297.65 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3
InChIKeyNZNRRXXETLSZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.34e-04 M
Miscible in benzene, alcohol, ether
MISCIBLE IN AROMATIC SOLVENTS
SOL 1:25,000 IN WATER;  READILY MISCIBLE IN TOLUENE & OIL
In water @ 20 °C, 40 mg/l;  readily sol in common organic solvents with the exception of mineral oils
In water, 40 mg/l at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Chlorthion: Physicochemical Properties & Classification


Chlorthion (CAS 500-28-7) is an organophosphorus insecticide belonging to the phosphorothionate subclass, chemically defined as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate [1]. The compound exhibits a molecular weight of 297.65 g/mol with the molecular formula C₈H₉ClNO₅PS . Pure Chlorthion exists as yellow crystals with a melting point of 21°C and density (d₄²⁰) of 1.437 g/cm³, while the commercial product is typically a yellow oil with a boiling point of 125°C at 0.1 mmHg [2]. The compound demonstrates limited aqueous solubility but is miscible with organic solvents including benzene, alcohol, and ether [2]. Its primary mechanism of action involves inhibition of acetylcholinesterase (AChE) enzyme activity in target insect nervous systems [3].

Structural Differentiation of Chlorthion from Analogs


Within the O,O-dimethyl O-(substituted-phenyl) phosphorothioate class, minor alterations to the aromatic substitution pattern produce substantial, quantifiable divergences in mammalian toxicity, insecticidal potency, and environmental behavior. The 3-chloro-4-nitrophenyl moiety of Chlorthion confers a toxicity profile distinct from the unsubstituted 4-nitrophenyl group of methyl parathion, the 2-chloro-4-nitrophenyl isomer dicapthon, and the 3-methyl-4-nitrophenyl configuration of fenitrothion [1]. These structural variations alter both the intrinsic anticholinesterase activity of the oxon metabolites and the susceptibility of the parent thionate to metabolic activation versus detoxification pathways [2]. Consequently, substituting Chlorthion with a structural analog—without accounting for documented differentials in acute oral LD₅₀, subacute cholinesterase depression thresholds, or oxidative metabolism ratios—introduces uncontrolled variables that compromise experimental reproducibility and may invalidate comparative residue analyses or toxicity assessments [3].

Chlorthion vs. Analogs: Quantitative Evidence


Mammalian Acute Oral Toxicity

In a direct comparative study of seven O,O-dimethyl O-(substituted-phenyl) phosphorothioates, Chlorthion demonstrated markedly reduced acute oral toxicity in adult male mice relative to methyl parathion. The LD₅₀ for Chlorthion was 794 mg/kg, compared to 33.1 mg/kg for methyl parathion—a 24-fold difference in lethal dose requirement [1]. This differential positions Chlorthion as a significantly lower-acute-toxicity alternative within the dimethyl phosphorothioate series while retaining insecticidal efficacy. Among the tested analogs, fenitrothion exhibited an LD₅₀ of 988 mg/kg, dicapthon 331 mg/kg, and dimethyl-3,5-dimethyl-4-nitrophenyl phosphorothioate 630 mg/kg, indicating that the 3-chloro substitution confers intermediate mammalian toxicity relative to other ring-substituted derivatives [1].

Toxicology Pesticide Safety LD50 Determination

Subacute Cholinesterase Inhibition in Dogs

In a subacute feeding study in dogs, Chlorthion produced only questionable red-cell cholinesterase inhibition at a dietary concentration of 15 ppm, with no effect observed at 2 ppm or 0.5 ppm [1]. In contrast, methyl parathion induced significant erythrocyte cholinesterase depression at both 50 ppm and 20 ppm dietary levels, with significant plasma depression at 50 ppm [1]. This demonstrates that Chlorthion exhibits a substantially higher threshold concentration for cholinesterase inhibition in a mammalian model—producing only equivocal effects at 15 ppm whereas methyl parathion produced definitive enzyme depression at 20 ppm. The study further established that Dipterex required 500 ppm for significant depression, and Diazinon at 75 ppm produced significant plasma cholinesterase lowering but only affected erythrocyte enzyme at the highest tested level [1].

Cholinesterase Inhibition Subacute Toxicity Veterinary Toxicology

Microsomal Metabolic Activation vs. Degradation

In vitro microsomal metabolism studies using rat and rabbit liver preparations revealed a consistent pattern among the four dimethyl phosphorothioates examined (methyl parathion, dicapthon, Sumithion, and Chlorthion): oxidative activation to the corresponding P=O analog (oxon) occurred to a greater extent than oxidative cleavage to yield 4-nitrophenol [1]. This activation-predominant metabolic fate contrasts with higher homologs (parathion, n-propyl parathion, iso-propyl parathion), where degradation via aryl-phosphate bond cleavage predominated over activation [1]. The study quantified that all eight P=S compounds examined underwent NADPH₂- and oxygen-dependent microsomal metabolism via two competing oxidative pathways, with the dimethyl-substituted phosphorothioates consistently favoring the activation pathway across rat, rabbit, and housefly microsomal systems [1].

Xenobiotic Metabolism Cytochrome P450 Organophosphate Bioactivation

Insecticidal Efficacy Against Stored-Product Beetles

In topical application bioassays against Tribolium confusum (confused flour beetle) and T. castaneum (red flour beetle), Chlorthion, along with fenthion, fenitrothion, Imidan, dicapthon, and dimethoate, produced higher mortalities than malathion at equivalent per-insect dosages [1]. Insects were treated topically with graded doses of 0.016, 0.0475, 0.145, and 0.43 μg insecticide per insect [1]. The study established that Chlorthion and dicapthon—structural isomers differing only in the position of the chloro substituent (3-chloro vs. 2-chloro on the 4-nitrophenyl ring)—exhibit comparable superior efficacy relative to the widely used reference compound malathion [1]. T. castaneum demonstrated slightly greater susceptibility than T. confusum to most tested organophosphates, indicating species-specific differential sensitivity that may inform pest-specific compound selection [1].

Stored-Product Entomology Insecticide Screening Topical Bioassay

Field Efficacy Against Rice Pentatomid Bug

In field trials evaluating emulsion sprays against the rice pentatomid bug Scotinophara lurida, Chlorthion achieved 100% or near-100% control within 24 hours at a minimum effective concentration of 0.03% active ingredient [1]. This efficacy positioned Chlorthion alongside endrin (0.03%) and Dipterex (0.03-0.04%), and only slightly less concentrated than parathion which achieved comparable control at 0.02% [1]. In laboratory topical application LD₅₀ testing against sexually mature adults of the same species, Chlorthion ranked fifth in toxicity among ten tested insecticides, positioned between Dipterex and diazinon [1]. Notably, aestivating adult bugs exhibited 2- to 19-fold greater resistance to all tested insecticides compared to sexually mature, actively reproducing adults [1].

Agricultural Entomology Rice Pest Management Field Trial Efficacy

Environmental Fate: Soil Mobility and Persistence

Based on physicochemical properties compiled in the Pesticide Properties DataBase (PPDB), Chlorthion is characterized as not persistent in soil systems and only slightly mobile, with a low expected leaching potential to groundwater [1]. This environmental fate profile is directly linked to its moderate aqueous solubility and limited volatility [1]. In alkaline environments, Chlorthion undergoes degradation via hydrolysis, with nucleophilic attack at the phosphorus center being a primary decomposition pathway, whereas it exhibits greater stability in neutral conditions . This pH-dependent stability distinguishes Chlorthion from organophosphates with different substituent patterns that may exhibit faster abiotic degradation or greater soil mobility. The compound also undergoes bioconcentration in aquatic organisms, with kinetic studies in Lymnaea stagnalis (pond snail) indicating that biotransformation does not significantly influence its accumulation kinetics, unlike the behavior observed for chlorobenzenes in the same test system [2].

Environmental Chemistry Pesticide Fate Groundwater Risk Assessment

Chlorthion Application Scenarios


SAR Studies of Substituted Phenyl Phosphorothioates

Chlorthion serves as an essential reference compound in SAR investigations examining how aromatic ring substitution patterns modulate organophosphate toxicity and metabolism. With a defined LD₅₀ of 794 mg/kg in mice—positioned between methyl parathion (33.1 mg/kg) and fenitrothion (988 mg/kg)—and a characterized metabolic fate favoring oxidative activation over degradation, Chlorthion provides a critical intermediate data point for quantitative structure-activity relationship (QSAR) modeling [1]. Its 3-chloro substitution offers a distinct electronic and steric profile compared to the 2-chloro isomer dicapthon (LD₅₀ 331 mg/kg), enabling researchers to isolate positional effects on anticholinesterase potency and microsomal activation efficiency [1][2].

Analytical Reference Standard for Pesticide Residue Analysis

Chlorthion is commercially available as an analytical reference standard (PESTANAL® grade) suitable for method development and validation in residue analysis [1]. Its established chromatographic behavior under reverse-phase HPLC conditions—with mobile phases containing acetonitrile, water, and phosphoric acid—makes it a reliable calibrant for multi-residue organophosphate screening methods [2]. Given its distinct retention characteristics relative to methyl parathion and fenitrothion in immunoassay-based detection systems (50% inhibition concentration of 125.2 ng/mL compared to 34.5 ng/mL for methyl parathion and 47.5 ng/mL for fenitrothion), Chlorthion provides a useful discriminatory control for validating antibody cross-reactivity and method specificity [3].

Subacute Mammalian Toxicity Studies

For toxicologists designing subacute or subchronic feeding studies in mammalian models, Chlorthion offers a quantifiably wider dosing window before cholinesterase inhibition becomes a confounding variable. As demonstrated in canine studies, Chlorthion produced only questionable erythrocyte enzyme depression at 15 ppm dietary concentration, whereas methyl parathion induced significant inhibition at 20 ppm [1]. This differential threshold (equivocal effects at 15 ppm vs. definitive effects at 20 ppm for methyl parathion) allows researchers to administer higher doses of Chlorthion before encountering the cholinergic toxicity that can mask or confound other toxicological endpoints. This characteristic is particularly valuable in studies evaluating non-cholinergic mechanisms of organophosphate toxicity or investigating chronic low-dose exposure effects.

Comparative Soil Mobility and Environmental Fate Studies

Chlorthion's documented classification as non-persistent in soil systems with only slight mobility and low groundwater leaching potential positions it as a reference compound for the lower-mobility end of the organophosphate spectrum [1]. Environmental chemists designing soil column leaching studies or groundwater vulnerability assessments can utilize Chlorthion as a comparator to more mobile organophosphates, establishing a mobility gradient against which test compounds can be benchmarked. Its pH-dependent hydrolysis profile—rapid degradation in alkaline conditions versus persistence in neutral environments—further enables researchers to investigate the influence of soil pH on organophosphate fate without the confounding factor of high intrinsic mobility [2].

Technical Documentation Hub

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